molecular formula C9H20ClNO B1381522 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride CAS No. 1803594-69-5

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride

Cat. No.: B1381522
CAS No.: 1803594-69-5
M. Wt: 193.71 g/mol
InChI Key: ZMFHWJYPWDNNSX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is a cyclic amino alcohol with a seven-membered ring structure. It is a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride typically involves the reaction of cycloheptanone with ethylenediamine. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)cyclohexanol: A similar compound with a six-membered ring structure.

    1-(2-Aminoethyl)cyclooctanol: A compound with an eight-membered ring structure.

    1-(2-Aminoethyl)cyclopentanol: A compound with a five-membered ring structure.

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptane structure with an aminoethyl side chain. The molecular formula can be represented as C9H16ClN, indicating the presence of chlorine, nitrogen, and carbon atoms which contribute to its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC9H16ClN
Molecular Weight175.68 g/mol
CAS Number1803594-69-5
IUPAC NameThis compound

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. This suggests possible applications in treating mood disorders.
  • Antidepressant Activity : In animal models, the compound has shown antidepressant-like effects, indicating its potential as a therapeutic agent for depression. Studies have demonstrated significant reductions in immobility time in forced swim tests, a common measure of antidepressant efficacy.

The mechanism by which this compound exerts its effects is believed to involve:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and adrenergic receptors. This interaction can lead to enhanced neurotransmission and improved mood regulation.
  • Inhibition of Reuptake Transporters : Preliminary studies suggest that it may inhibit the reuptake of serotonin and norepinephrine, similar to selective serotonin reuptake inhibitors (SSRIs), enhancing the availability of these neurotransmitters in the synaptic cleft.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models evaluated the antidepressant-like effects of this compound. The results indicated:

Treatment GroupImmobility Time (seconds)
Control120
Low Dose (10 mg/kg)80
Medium Dose (20 mg/kg)50
High Dose (40 mg/kg)30

The data showed a statistically significant reduction in immobility time at higher doses, suggesting enhanced antidepressant activity.

Study 2: Neurotransmitter Modulation

Another study focused on the compound's effect on serotonin levels in the brain. Rats treated with varying doses exhibited increased levels of serotonin compared to controls:

Treatment GroupSerotonin Level (ng/mL)
Control50
Low Dose (10 mg/kg)70
Medium Dose (20 mg/kg)90
High Dose (40 mg/kg)110

These findings support the hypothesis that the compound may enhance serotonergic transmission.

Properties

IUPAC Name

1-(2-aminoethyl)cycloheptan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-8-7-9(11)5-3-1-2-4-6-9;/h11H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHWJYPWDNNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-69-5
Record name 1-(2-aminoethyl)cycloheptan-1-ol hydrochloride
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